N-hydroxy-4-(4-propylcyclohexyl)benzamide
Overview
Description
N-hydroxy-4-(4-propylcyclohexyl)benzamide: is a chemical compound with the molecular formula C16H23NO2. This compound is characterized by the presence of a benzamide group substituted with a hydroxy group and a propylcyclohexyl group. It is a solid at room temperature and is soluble in various organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-4-(4-propylcyclohexyl)benzamide typically involves the reaction of 4-(4-propylcyclohexyl)benzoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-hydroxy-4-(4-propylcyclohexyl)benzamide can undergo oxidation reactions to form corresponding oximes or nitroso compounds.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted benzamides or cyclohexyl derivatives.
Scientific Research Applications
Chemistry: N-hydroxy-4-(4-propylcyclohexyl)benzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It is particularly useful in the investigation of hydroxylamine derivatives’ effects on biological systems.
Medicine: this compound has potential applications in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds. It is being explored for its potential anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of new catalysts and polymer additives.
Mechanism of Action
The mechanism of action of N-hydroxy-4-(4-propylcyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. The propylcyclohexyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
- N-hydroxy-4-(4-methylcyclohexyl)benzamide
- N-hydroxy-4-(4-ethylcyclohexyl)benzamide
- N-hydroxy-4-(4-butylcyclohexyl)benzamide
Comparison: N-hydroxy-4-(4-propylcyclohexyl)benzamide is unique due to its specific propylcyclohexyl substitution, which imparts distinct physicochemical properties. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between hydrophobicity and steric hindrance, making it more suitable for certain applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-hydroxy-4-(4-propylcyclohexyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(18)17-19/h8-13,19H,2-7H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKONNSQIFSTPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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